molecular formula C16H15N3O4S B2920259 2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 955628-77-0

2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B2920259
CAS No.: 955628-77-0
M. Wt: 345.37
InChI Key: CXALMIANEWPRLB-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, and cyclopentane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is unique due to its combination of benzodioxole, thiazole, and cyclopentane structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-17-15(21)9-3-5-12-13(9)18-16(24-12)19-14(20)8-2-4-10-11(6-8)23-7-22-10/h2,4,6,9H,3,5,7H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXALMIANEWPRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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